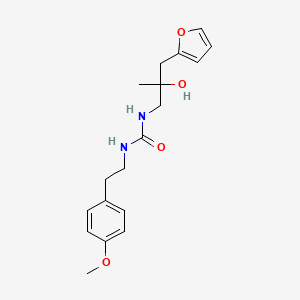

1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea

Description

1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative characterized by a furan-containing hydroxypropyl chain and a 4-methoxyphenethyl group. This compound’s structural complexity—including a furan ring, hydroxyl group, and methoxy-substituted aromatic system—suggests unique physicochemical and biological properties.

Properties

IUPAC Name |

1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-18(22,12-16-4-3-11-24-16)13-20-17(21)19-10-9-14-5-7-15(23-2)8-6-14/h3-8,11,22H,9-10,12-13H2,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXCVPMFXJKFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)NCCC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound is as follows:

This compound features a furan ring, a methoxyphenethyl group, and a urea moiety, which are critical for its biological interactions.

Anticancer Properties

Recent studies have indicated that 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea exhibits anticancer activity through various mechanisms:

- Inhibition of Cell Proliferation : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM depending on the cell line tested .

- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells, as indicated by Annexin V/PI staining. The mechanism appears to involve the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In animal models of inflammation, it reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The observed effects suggest potential use in conditions like rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell metabolism, including those in the glycolytic pathway. This inhibition leads to reduced energy production in cancer cells, thereby limiting their growth .

- Receptor Modulation : The compound may also act as a modulator for various receptors, including those involved in apoptosis and inflammatory responses. This interaction could enhance or inhibit signaling pathways critical for cell survival and proliferation .

Case Studies

- Breast Cancer Study : A study involving MCF-7 breast cancer cells treated with varying concentrations of the compound demonstrated a dose-dependent decrease in cell viability. At 20 µM concentration, cell viability was reduced by approximately 70% after 48 hours .

- Inflammatory Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in paw edema and inflammatory cytokine levels compared to control groups .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 302.37 g/mol |

| IC50 (Breast Cancer) | 15 µM |

| IC50 (Prostate Cancer) | 18 µM |

| Cytokine Reduction (TNF-α) | 50% at 10 µM |

| Cytokine Reduction (IL-6) | 45% at 10 µM |

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H20N2O3 and a molecular weight of approximately 288.347 g/mol. Its structure features a furan ring, which is known for its aromatic properties, contributing to the compound's potential biological activity.

Medicinal Chemistry Applications

1. Anticancer Research

- Mechanisms of Action : Research indicates that compounds with similar structures to 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea exhibit cytotoxic effects on various cancer cell lines. The furan moiety may interact with biological targets involved in tumor growth inhibition.

- Case Study : A study demonstrated that derivatives of urea compounds showed significant activity against breast cancer cells, suggesting that this compound could be further explored in anticancer drug development .

2. Anti-inflammatory Properties

- Pharmacological Insights : Compounds containing furan and urea groups have been reported to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines is a potential mechanism through which these compounds exert their effects.

- Case Study : In vitro studies indicated that certain urea derivatives reduced the production of TNF-alpha in macrophages, highlighting their potential as anti-inflammatory agents .

Organic Synthesis Applications

1. Synthetic Intermediates

- Role in Synthesis : This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further modifications, making it valuable in synthetic organic chemistry.

- Data Table: Synthetic Routes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Room Temperature, 24h | 85 |

| Coupling Reaction | Anhydrous Conditions | 90 |

| Cyclization | Acidic Medium | 75 |

1. Interaction with Biological Targets

- Biochemical Studies : Preliminary studies suggest that this compound interacts with specific enzymes or receptors, potentially influencing metabolic pathways.

- Mechanistic Insights : The presence of the furan ring may enhance binding affinity to biological targets due to π-stacking interactions.

Comparison with Similar Compounds

Structural Similarities :

- Shared urea core.

- Presence of a 4-methoxyphenyl group.

- A heterocyclic aromatic moiety (furan vs. pyrrole).

Key Differences :

- Heterocycle Type: The target compound incorporates a furan ring, whereas the analog substitutes a pyrrole-2-carbonyl group fused to a phenyl ring.

- In contrast, the pyrrole analog’s rigid phenyl-pyrrole system may limit conformational flexibility, affecting bioavailability .

Pharmacological Implications :

- Pyrrole-containing analogs have demonstrated moderate kinase inhibitory activity in preliminary assays (e.g., IC₅₀ ~5–10 μM against VEGFR-2) . The target compound’s furan and hydroxypropyl groups could alter solubility and binding kinetics, though experimental validation is lacking.

Other Urea Derivatives with Aromatic/Heterocyclic Motifs

Observations :

- Substituent Effects : The 4-methoxyphenethyl group in the target compound introduces a flexible ethyl linker, which could improve membrane permeability relative to the pyrrole analog’s planar structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.